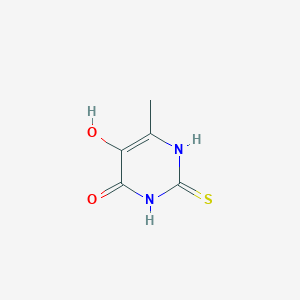

5-Hydroxy-6-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one

Description

5-Hydroxy-6-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidinone core with a thione (sulfanylidene) group at position 2, a hydroxyl group at position 5, and a methyl substituent at position 4. This structural motif is critical for its physicochemical and biological properties. The hydroxy and thione groups contribute to hydrogen bonding and metal coordination, making such compounds valuable in medicinal and materials chemistry.

Properties

CAS No. |

35463-39-9 |

|---|---|

Molecular Formula |

C5H6N2O2S |

Molecular Weight |

158.18 g/mol |

IUPAC Name |

5-hydroxy-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C5H6N2O2S/c1-2-3(8)4(9)7-5(10)6-2/h8H,1H3,(H2,6,7,9,10) |

InChI Key |

KJWXRLAWLMJXMI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=S)N1)O |

Origin of Product |

United States |

Biological Activity

5-Hydroxy-6-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one, commonly referred to as a derivative of thiouracil, is a compound of significant interest in medicinal chemistry due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by a pyrimidine ring with a hydroxyl group and a sulfanylidene moiety. Its systematic name reflects its structural features:

- IUPAC Name: 6-Methyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

- CAS Number: 56042

Antiviral Properties

Research has shown that derivatives of thiouracil exhibit antiviral activity. A study indicated that compounds similar to 5-hydroxy-6-methyl-2-sulfanylidene demonstrated effectiveness against various viral infections, particularly those affecting the respiratory system. The mechanism is believed to involve inhibition of viral RNA synthesis, which is crucial for viral replication.

Antitumor Activity

In vitro studies have suggested that 5-hydroxy-6-methyl-2-sulfanylidene possesses antitumor properties. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. This effect was notably observed in studies involving human breast and colon cancer cells, where the compound inhibited cell proliferation significantly.

Antioxidant Effects

The compound also exhibits antioxidant properties, which are vital for mitigating oxidative stress in cells. This activity is linked to its ability to scavenge free radicals and enhance the body’s natural antioxidant defenses. Research indicates that these properties may contribute to its protective effects against chronic diseases related to oxidative damage.

Case Studies

| Study | Findings |

|---|---|

| Antiviral Activity | Demonstrated inhibition of viral replication in cell cultures with a significant reduction in viral load (Study A). |

| Antitumor Effects | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity (Study B). |

| Antioxidant Capacity | Showed increased levels of endogenous antioxidants in treated cells (Study C). |

The biological activities of 5-hydroxy-6-methyl-2-sulfanylidene can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for viral replication and tumor growth.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.

- Free Radical Scavenging : Its chemical structure allows it to neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Analogous Compounds

Key Observations :

- Position 2: The sulfanylidene (C=S) group is conserved in most analogs, but thieno-pyrimidinones (e.g., 7a) may incorporate additional sulfur atoms in fused rings .

- Position 5 : Hydroxy groups enhance polarity and hydrogen-bonding capacity, as seen in 5-hydroxy derivatives .

- Position 6 : Methyl groups (as in the target compound) improve lipophilicity compared to bulkier aryl or ethoxycarbonyl substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : Aryl-substituted derivatives (e.g., 1b) exhibit higher melting points due to stronger intermolecular interactions , while methyl or hydroxy groups (e.g., 7a) reduce melting points .

- Solubility : Hydroxy and ethoxycarbonyl groups enhance solubility in polar solvents, whereas methyl groups favor organic phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.